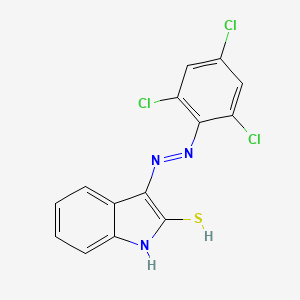

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

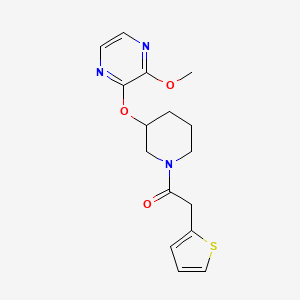

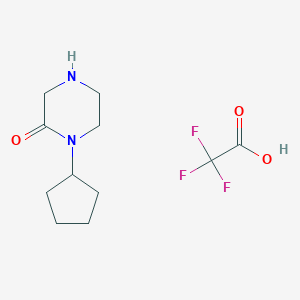

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide, also known as ADQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADQ belongs to the class of quinoline derivatives, which have been found to exhibit various biological activities such as antitumor, antimicrobial, and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Apoptosis Induction in Cancer Therapy

A study reports the discovery of a series of compounds, including N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl) derivatives, as potent inducers of apoptosis. These compounds were found to be active against cancer cells derived from several human solid tumors, with EC50 values ranging from 30 to 70 nM. This significant apoptosis-inducing activity suggests potential applications in cancer therapy, specifically for the development of novel anticancer drugs (Zhang et al., 2008).

Neuroprotective Effects

Research on 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, closely related to the chemical structure , demonstrated specific neuroprotective effects. One compound showed a significant anti-amnesic activity and another combined potent anti-anxiety action, anti-amnesic activity, and a considerable antihypoxic effect. These findings highlight the potential of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide and its analogs for further studies as psychoactive compounds with potential therapeutic applications in neurodegenerative diseases (Podolsky et al., 2017).

Structural and Fluorescence Properties

The structural aspects of amide-containing isoquinoline derivatives, related to the chemical structure of interest, were studied for their ability to form gels and crystalline salts with different acids. These compounds demonstrated enhanced fluorescence emission at lower wavelengths than the parent compound, indicating their potential use in material science for developing novel fluorescent materials or sensors (Karmakar et al., 2007).

Antimicrobial Activity

Another study synthesized a series of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, showing significant antimycobacterial activity against Mycobacterium tuberculosis. This suggests the potential of this compound and its derivatives in developing new antimicrobial agents, especially against tuberculosis (Kantevari et al., 2011).

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-13-6-7-17(11-14(13)2)20(24)21-18-8-9-19-16(12-18)5-4-10-22(19)15(3)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNSETUPDUQWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2571977.png)

![N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2571986.png)

![13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2571987.png)